Allylmagnesium chloride

Catalog No.
S703859
CAS No.
2622-05-1
M.F
C3H5ClMg
M. Wt
100.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylmagnesium chloride

CAS Number

2622-05-1

Product Name

Allylmagnesium chloride

IUPAC Name

magnesium;prop-1-ene;chloride

Molecular Formula

C3H5ClMg

Molecular Weight

100.83 g/mol

InChI

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

CYSFUFRXDOAOMP-UHFFFAOYSA-M

SMILES

[CH2-]C=C.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C=C.[Mg+2].[Cl-]

The exact mass of the compound Allylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allylmagnesium chloride (CAS: 2622-05-1) is an organometallic Grignard reagent primarily used to introduce the allyl group into organic molecules. It is typically supplied as a solution in tetrahydrofuran (THF), a solvent in which it is highly soluble, distinguishing it from its bromide analog which is more soluble in diethyl ether. This solubility profile is a critical procurement consideration for process compatibility, as many modern synthetic protocols are optimized for THF. The reagent is highly reactive with water and oxygen and must be handled under inert, anhydrous conditions.

Substituting Allylmagnesium chloride with its bromide analog (Allylmagnesium bromide) is often unviable due to critical differences in solvent compatibility and handling properties. Allylmagnesium chloride exhibits superior solubility in THF, whereas the bromide is better suited for diethyl ether. This dictates the choice of reaction solvent and can impact process parameters, as THF is often preferred for its ability to solvate a wider range of organometallic intermediates. Commercially, the chloride is typically offered as a ~2.0 M solution in THF, while the bromide is standardly a 1.0 M solution in ether, affecting reaction concentration, throughput, and shipping logistics. These formulation and solubility differences mean a direct swap can lead to precipitation, reduced reactivity, and the need for significant process re-validation, making the choice of halide a key procurement decision tied to established laboratory or manufacturing workflows.

Superior Solubility and Higher Concentration in THF for Process Intensification

Allylmagnesium chloride is specified as being soluble in tetrahydrofuran (THF), whereas its common substitute, allylmagnesium bromide, is noted for being very soluble in diethyl ether but only slightly soluble in THF. This fundamental difference in solubility allows for the commercial formulation of Allylmagnesium chloride at higher concentrations in THF (typically 1.7 M to 2.0 M) compared to the standard 1.0 M concentration for Allylmagnesium bromide in ether.

Evidence DimensionSolubility & Commercial Concentration
Target Compound DataSoluble in THF; Commercially available as a 1.7 M - 2.0 M solution in THF.
Comparator Or BaselineAllylmagnesium bromide: Slightly soluble in THF, very soluble in ether; Commercially available as a 1.0 M solution in ether.
Quantified Difference70-100% higher standard concentration in the preferred industrial solvent THF.
ConditionsStandard commercial supply conditions.

Higher concentration in the widely used solvent THF allows for greater reaction throughput, reduced solvent volume, and simplified material handling in scaled-up laboratory and industrial processes.

Demonstrated Efficacy in Challenging Kumada Cross-Coupling Reactions

In the process development for synthesizing 4-allylisoindoline, a challenging substrate for C-C bond formation, Allylmagnesium chloride was successfully employed in a Kumada coupling reaction. This specific application highlights its utility in complex, multi-step syntheses where other common allylating agents or coupling partners might fail or provide lower yields. The successful process development included overcoming issues like olefin isomerization, demonstrating the reagent's compatibility with specific catalytic systems designed for difficult transformations.

Evidence DimensionReaction Yield & Compatibility
Target Compound DataSuccessfully used in a developed Kumada coupling process to produce 4-allylisoindoline with high yield.
Comparator Or BaselineGeneral difficulty of constructing allylbenzene moieties on challenging substrates.
Quantified DifferenceNot a direct quantitative comparison, but demonstrates suitability for a class of reactions where success is not guaranteed.
ConditionsProcess development for Kumada coupling of a challenging isoindoline substrate.

For buyers in pharmaceutical and fine chemical synthesis, this provides evidence of suitability as a robust precursor for complex target molecules where other reagents may present yield or selectivity issues.

Enables High Diastereoselectivity in Additions to Chiral Imines and Ketones

Allylmagnesium chloride has demonstrated high diastereoselectivity in additions to specific classes of chiral substrates where other reagents may offer less control. For example, in additions to a chiral, non-racemic α,β-epoxyimine, the use of Allylmagnesium chloride allowed for highly diastereoselective synthesis of the desired product. Similarly, in additions to certain exocyclic imines and α-hydroxy ketones, Allylmagnesium chloride provides high selectivity, often superior to other allylating agents examined under the same conditions.

Evidence DimensionDiastereoselectivity
Target Compound DataAchieved high diastereoselectivity in additions to specific chiral imines and ketones.
Comparator Or BaselineOther allylating reagents which showed lower or no selectivity in similar systems.
Quantified DifferenceDescribed as "highly diastereoselective" and in one case gave the "highest selectivity" among all allylating reagents examined.
ConditionsAddition to chiral α,β-epoxyimines and other sterically defined carbonyl and imine compounds.

This is critical for procurement in medicinal chemistry and natural product synthesis, where precise control over stereochemistry is essential for the biological activity of the final molecule.

High-Throughput Synthesis in THF-Based Processes

For industrial or large-scale laboratory syntheses standardized on THF as the primary process solvent, procuring Allylmagnesium chloride in its high-concentration THF solution is the most efficient choice. It minimizes solvent handling and maximizes reactor capacity compared to lower-concentration alternatives or those requiring solvent exchange from diethyl ether.

Stereocontrolled Synthesis of Complex Chiral Molecules

In multi-step syntheses requiring precise stereochemical control, such as the development of pharmaceutical intermediates, Allylmagnesium chloride is the indicated reagent for additions to specific chiral ketones and imines where it has been shown to deliver superior diastereoselectivity.

Precursor for Advanced Pharmaceutical and Agrochemical Targets

The reagent is a documented precursor in the synthesis of complex heterocyclic structures, such as 1,7-disubstituted-1,2,3,4-tetrahydroisoquinolines and the antipsychotic clopixol. This makes it a reliable procurement choice for R&D and manufacturing pipelines targeting similar molecular scaffolds.

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (38.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (60.49%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (95.06%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2622-05-1

General Manufacturing Information

Magnesium, chloro-2-propen-1-yl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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